Fulvestrant, 7β- is a synthetic steroidal antiestrogen classified as a selective estrogen receptor degrader (SERD). [] It plays a critical role in scientific research as a tool to investigate the mechanisms of estrogen receptor (ER) signaling and endocrine resistance in estrogen receptor-positive (ER+) breast cancer. [, ] Fulvestrant, 7β- is used to understand the biological processes driving tumor growth and to develop novel therapeutic strategies for ER+ breast cancer. []
Fulvestrant, also known as (7α,17β)-7-{9-[(4,4,5,5,5-pentafluoropentyl)sulfinyl]nonyl}estra-1(10),2,4-triene-3,17-diol, is a selective estrogen receptor downregulator (SERD) primarily used for the treatment of hormone receptor-positive metastatic breast cancer in postmenopausal women. It functions by binding to estrogen receptors in cancer cells and promoting their degradation, thereby inhibiting tumor growth. Fulvestrant is administered via intramuscular injection and is known for its long half-life of approximately 40 days .
Fulvestrant is classified as an estrogen receptor antagonist and is marketed under the brand name Faslodex. It was developed as a therapeutic agent to counteract the effects of estrogen in hormone-sensitive cancers. The compound is synthesized from steroid precursors and is notable for its unique mechanism of action compared to other anti-estrogen therapies like tamoxifen .
The critical steps include:
Fulvestrant has a complex molecular structure characterized by:
The structure features a steroid backbone with multiple fluorine atoms and a sulfinyl group, which contribute to its unique binding properties and pharmacological activity.
Fulvestrant undergoes several chemical reactions during its metabolism and interaction with biological systems:
Fulvestrant's mechanism of action involves two primary processes:
This dual action makes Fulvestrant particularly effective against tumors that have developed resistance to other forms of anti-estrogen therapy.
Fulvestrant exhibits several notable physical and chemical properties:
Relevant data includes:
Fulvestrant is primarily used in oncology for:
Its ability to effectively downregulate estrogen receptors makes it a critical tool in both therapeutic settings and research environments focused on understanding hormone-dependent cancers.
Fulvestrant (7β-{9-[(4,4,5,5,5-pentafluoropentyl)sulfinyl]nonyl}estra-1,3,5(10)-triene-3,17β-diol) is a steroidal estrogen receptor antagonist distinguished by its unique structural modifications. Its core consists of a derivatized estradiol scaffold with critical alterations at the C7 position. The molecular formula is C₃₂H₄₇F₅O₃S, with a molecular weight of 606.77 g/mol [6]. The 7β-stereochemistry is essential for its biological activity, as this orientation positions the alkylsulfinyl side chain optimally for receptor interactions. Unlike planar nonsteroidal antagonists (e.g., tamoxifen), fulvestrant retains the steroidal tetracyclic ring system (rings A-D) but replaces the C3 hydroxyl with a hydrophobic side chain [3] [6].
The 7β-configuration inverts the side chain’s spatial orientation relative to the steroid plane, enabling deep burial within the ligand-binding domain (LBD) of the estrogen receptor (ER). Crystallographic data confirms that the estrane core maintains near-identical geometry to estradiol in rings A, C, and D, while ring B adopts a slightly distorted conformation due to C7 substitution [3].
Table 1: Key Structural Features of Fulvestrant
Component | Description | Biological Significance |
---|---|---|
Core Structure | Modified estradiol (estra-1,3,5(10)-triene) | Retains ER binding affinity |
C7 Modification | 7β-alkylsulfinyl side chain (9-[(4,4,5,5,5-pentafluoropentyl)sulfinyl]nonyl) | Drives receptor degradation |
C3/C17 Hydroxyls | 3-OH (phenolic), 17β-OH (aliphatic) | Mediates H-bonding with ER residues |
Stereochemistry | β-orientation at C7, C13-methyl, C17-OH | Ensures optimal LBD fit |
The 7β-alkylsulfinyl side chain (C9H19–S(=O)–C5H4F5) is the defining structural element enabling fulvestrant’s unique mechanism. Comprising a 9-carbon spacer, sulfoxide linker, and pentafluoropentyl terminus, this 16-atom chain extends 20 Å from the steroid core. Its length and flexibility allow it to occupy a hydrophobic groove within the ER’s LBD, inaccessible to shorter-chain ligands [3].
The pentafluoropentyl group (–C5H4F5) is a critical design element influencing fulvestrant’s physicochemical and biochemical properties. This segment contains five fluorine atoms arranged as –CF2–CF2–CF3, imparting distinct electronic and steric effects:
Table 2: Impact of Fluorinated Substituents on Fulvestrant
Property | Effect of Pentafluoropentyl Group | Consequence |
---|---|---|
Electron Withdrawal | Creates δ⁺ charge on sulfoxide S-atom | Strengthens H-bond with ERα His524 |
Lipophilicity | Increases log P from 5.2 (non-fluorinated) to 6.7 | Enhances membrane permeability |
Metabolic Stability | Blocks ω-oxidation of alkyl terminus | Extends elimination half-life (t₁/₂ = 40 days) |
Steric Occupancy | Fills hydrophobic cleft via CF₃···Leu387 interaction | Prevents H12 repositioning |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.:
CAS No.: 1242240-30-7